REACTION_SMILES
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[CH2:18]1[O:19][C:21]2([O:20][CH2:37]1)[CH2:22][CH2:23][CH:24]([c:27]1[cH:28][nH:29][c:30]3[cH:31][c:32]([F:36])[cH:33][cH:34][c:35]13)[CH2:25][CH2:26]2.[F:1][c:2]1[cH:3][c:4]2[c:5]([cH:6][cH:7]1)[nH:8][cH:9][c:10]2[CH:11]1[CH2:12][CH2:13][C:14](=[O:15])[CH2:16][CH2:17]1>>[O:20]=[C:21]1[CH2:22][CH2:23][CH:24]([c:27]2[cH:28][nH:29][c:30]3[cH:31][c:32]([F:36])[cH:33][cH:34][c:35]23)[CH2:25][CH2:26]1
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Name
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Fc1ccc2c(C3CCC4(CC3)OCCO4)c[nH]c2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc2c(C3CCC4(CC3)OCCO4)c[nH]c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(c2c[nH]c3ccc(F)cc23)CC1
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Name
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Type
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product
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Smiles
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O=C1CCC(c2c[nH]c3cc(F)ccc23)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |